7alpha-O-Methylmorroniside
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H28O11 |
|---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
methyl (1S,3S,4aS,8S,8aS)-3-methoxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate |
InChI |
InChI=1S/C18H28O11/c1-7-12-8(4-11(24-2)27-7)9(16(23)25-3)6-26-17(12)29-18-15(22)14(21)13(20)10(5-19)28-18/h6-8,10-15,17-22H,4-5H2,1-3H3/t7-,8+,10+,11-,12+,13+,14-,15+,17-,18-/m0/s1 |
InChI Key |
IZODPOCIKVLNIL-BJTCBHOJSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@H](C[C@H](O1)OC)C(=CO[C@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)OC |
Canonical SMILES |
CC1C2C(CC(O1)OC)C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)OC |
Origin of Product |
United States |
Occurrence and Isolation of 7alpha O Methylmorroniside
Botanical Sources and Phytochemical Diversity
Isolation from Cornus officinalis (Dogwood)
The fruits and twigs of Cornus officinalis, commonly known as dogwood, are a significant source of 7alpha-O-Methylmorroniside. Bioassay-guided fractionation of the twigs of this plant led to the isolation of several secoiridoid glycosides, including (7α)-7-O-methyl morroniside (B1252140). nih.gov This process involved liquid-liquid partitioning and subsequent separation using reversed-phase high-performance liquid chromatography (HPLC). nih.gov
Further phytochemical investigations of the fruits of Cornus officinalis have also resulted in the isolation of this compound alongside other known iridoid glycosides. mdpi.com These studies highlight the role of Cornus officinalis as a repository for a variety of iridoid compounds.
Occurrence in Liuwei Dihuang Gantang (Chinese Herbal Medicine)
This compound has been identified as a chemical constituent of Liuwei Dihuang Gantang, a traditional Chinese medicine preparation. researchgate.net Chromatographic separation of the glucoside fraction of this herbal medicine, using silica (B1680970) gel and reverse-phase silica gel column chromatography, led to the isolation and identification of eleven compounds, including this compound. researchgate.netresearchgate.net This was the first time this compound was separated from Liuwei Dihuang Gantang. researchgate.netresearchgate.net The structures of the isolated compounds were confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netresearchgate.net
Identification in Citronella gongonha Mart.
The presence of this compound has been detected in the leaf tissue of Citronella gongonha Mart., a plant species native to Brazil. nih.govgbif.orgtheferns.info Metabolomic fingerprinting using proton high-resolution magic angle spinning (1H HR-MAS) nuclear magnetic resonance (NMR) spectroscopy identified (7α)-7-O-methylmorroniside as one of the major monoterpenoid compounds in the leaves. nih.gov The identification was further confirmed by liquid chromatography-tandem mass spectrometry (LC–MS/MS). nih.gov This research suggests that C. gongonha is a rich source of various iridoid derivatives. nih.gov
Presence in Mussaenda luteola
Phytochemical analysis of the aerial parts of Mussaenda luteola, a flowering plant from the Rubiaceae family, has led to the isolation of 7alpha-morroniside, a closely related compound, along with (7β)-7-O-methylmorroniside. biocrick.comwikipedia.org This was the first report of the occurrence of monoterpenoid glucoindole-type alkaloids in the genus Mussaenda. biocrick.com The structural elucidation of these compounds was achieved through extensive one- and two-dimensional NMR spectroscopic data analysis and high-resolution electrospray ionization mass spectrometry (HR-ESI-MS). biocrick.com
Detection in Sarracenia alata
The carnivorous pitcher plant Sarracenia alata, also known as the pale pitcher plant, has been found to contain this compound. researchgate.netwikipedia.orgsarracenia.com A study involving the use of a capillary-scale NMR probe and HR-ESI-MS data led to the isolation and characterization of (7α)‐7‐O‐methylmorroniside from this species. researchgate.net This discovery was part of a broader investigation into the secoiridoid glycosides present in the plant. researchgate.net
Other Reported Natural Sources
Beyond the aforementioned species, this compound has been reported in other natural sources. For instance, it has been mentioned in the context of iridoid glycosides found in Patrinia scabra, a plant species used in traditional medicine. plantaedb.com
Below is a table summarizing the botanical sources of this compound and the analytical methods used for its identification.
| Botanical Source | Plant Part | Analytical Method(s) |
| Cornus officinalis | Fruits, Twigs | High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS) nih.govmdpi.com |
| Liuwei Dihuang Gantang | Herbal Preparation | Column Chromatography, Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS) researchgate.netresearchgate.net |
| Citronella gongonha | Leaves | High-Resolution Magic Angle Spinning NMR (HR-MAS NMR), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.gov |
| Mussaenda luteola | Aerial Parts | Nuclear Magnetic Resonance (NMR), High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) biocrick.com |
| Sarracenia alata | Pitchers | Capillary-scale Nuclear Magnetic Resonance (NMR), High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) researchgate.net |
Geographical Distribution of Source Flora
The plant species known to contain this compound are found in diverse geographical regions, ranging from Asia to North America and Africa.
Cornus officinalis , commonly known as Japanese cornel or Asiatic dogwood, is primarily distributed across Eastern Asia, with a significant presence in China, Korea, and Japan. flower-db.com
Sarracenia alata , the pale pitcher plant, is a carnivorous plant native to North America. wikipedia.org Its habitat is concentrated in the southeastern United States, specifically in regions from east Texas and Louisiana through Mississippi and into western Alabama. wikipedia.orgkollarnursery.comferriseeds.compitcherplant.org
Pterocephalus pinardii is a subshrub that grows in the temperate biome. Its native range extends from the East Aegean Islands to Turkey. kew.orgilri.org
Mussaenda luteola , or the yellow mussaenda, is native to the tropical regions of Eastern Africa, including Sudan, Ethiopia, Kenya, Uganda, and the Democratic Republic of Congo. flower-db.comzimbabweflora.co.zwwikipedia.org
Table 1: Geographical Distribution of Source Flora
| Plant Species | Common Name | Native Geographical Range |
| Cornus officinalis | Asiatic Dogwood | Eastern Asia (China, Korea, Japan) flower-db.com |
| Sarracenia alata | Pale Pitcher Plant | Southeastern United States wikipedia.orgpitcherplant.org |
| Pterocephalus pinardii | Pincushion Flower | East Aegean Islands, Turkey kew.orgilri.org |
| Mussaenda luteola | Yellow Mussaenda | Eastern Africa (Sudan, Ethiopia, Kenya, etc.) flower-db.comzimbabweflora.co.zw |
Extraction and Initial Purification Methodologies from Plant Matrices
The isolation of this compound from plant materials involves multi-step extraction and purification protocols tailored to the specific plant matrix and the chemical properties of iridoid glycosides.
From Cornus officinalis (Fruits): A common method for extracting iridoid glycosides from the dried, ripe fruits of C. officinalis begins with extraction using a polar solvent. One documented procedure involves reflux extraction with water. tandfonline.com Another approach utilizes ultrasonic extraction with 50% methanol (B129727). researchgate.net The resulting crude extract is then subjected to a series of chromatographic separations. A typical purification sequence includes:
Macroporous Resin Chromatography: The crude extract is passed through a macroporous resin column (e.g., D101 resin) to achieve initial fractionation. tandfonline.combohrium.com The column is often washed with water to remove highly polar impurities before eluting the target glycosides with an ethanol-water mixture (e.g., 95% ethanol (B145695) or a gradient). tandfonline.comresearchgate.net
Silica Gel Column Chromatography: Further separation of the enriched fraction is performed on a silica gel column, eluting with a solvent gradient of increasing polarity, such as a dichloromethane-methanol system. tandfonline.com
Preparative High-Performance Liquid Chromatography (HPLC): Final purification to yield high-purity this compound is often accomplished using semi-preparative or preparative reverse-phase HPLC. tandfonline.com
From Sarracenia alata (Pitcher Plant): For the isolation of this compound from S. alata, modern analytical techniques have been employed. The structure elucidation and de-replication of the isolates were achieved through the use of a capillary-scale NMR probe combined with High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) data. researchgate.net This high-throughput method allows for the identification of known compounds from complex mixtures with minimal sample preparation.
From Pterocephalus pinardii (Aerial Parts): The isolation from the aerial parts of P. pinardii involved extraction followed by extensive spectroscopic analysis for structure elucidation, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (COSY, HSQC, HMBC) and mass spectrometry. researchgate.net
From Mussaenda luteola (Aerial Parts): In studies involving M. luteola, the aerial parts of the plant are typically used for extraction. General methodologies for isolating compounds from this genus involve solvent extraction. For instance, studies on endophytic fungi from the plant have used ethyl acetate (B1210297) to extract secondary metabolites. japsonline.com The structural elucidation of compounds, including this compound, isolated from the plant itself was accomplished through extensive 1D and 2D NMR spectroscopy and HR-ESI-MS analysis. researchgate.net
Table 2: Summary of Extraction and Purification Techniques
| Plant Source | Extraction Method | Initial Purification | Final Purification |
| Cornus officinalis | Water reflux or 50% methanol ultrasonic extraction tandfonline.comresearchgate.net | Macroporous resin chromatography tandfonline.combohrium.com | Silica gel chromatography, Preparative HPLC tandfonline.com |
| Sarracenia alata | Not specified | Not specified | Capillary-scale NMR and HR-ESI-MS for identification researchgate.net |
| Pterocephalus pinardii | Not specified | Not specified | Spectroscopic methods (1D/2D NMR, MS) for identification researchgate.net |
| Mussaenda luteola | Solvent extraction (e.g., ethyl acetate) japsonline.com | Not specified | Spectroscopic methods (1D/2D NMR, HR-ESI-MS) for identification researchgate.net |
Structural Characterization and Elucidation of 7alpha O Methylmorroniside
Advanced Spectroscopic Techniques for Structural Assignment
The primary tools for the structural elucidation of complex organic molecules like 7alpha-O-Methylmorroniside are NMR spectroscopy and mass spectrometry. These techniques, particularly when used in conjunction, offer a comprehensive view of the molecule's composition and conformation.
NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. msu.edu By analyzing the magnetic properties of atomic nuclei, NMR can reveal the chemical environment, connectivity, and proximity of atoms.
One-dimensional NMR experiments, such as proton (¹H) and carbon-13 (¹³C) NMR, are the foundational steps in structural analysis. The ¹H-NMR spectrum provides information on the number of different types of protons, their chemical environment, and their coupling interactions with neighboring protons. The ¹³C-NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.
The ¹H-NMR and ¹³C-NMR spectral data for this compound are summarized in the tables below. These chemical shifts (δ), reported in parts per million (ppm), are characteristic of the iridoid and glucose moieties of the molecule.
¹H-NMR Spectral Data of this compound
| Position | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J in Hz) |
| 1 | 5.09 | d | 9.5 |
| 3 | 7.42 | s | |
| 5 | 3.17 | m | |
| 6α | 2.05 | m | |
| 6β | 2.39 | m | |
| 7 | 3.63 | t | 2.5 |
| 8 | 1.83 | m | |
| 9 | 2.76 | dd | 9.5, 8.0 |
| 10 | 1.14 | d | 6.5 |
| 7-OCH₃ | 3.38 | s | |
| 11-OCH₃ | 3.71 | s | |
| 1' | 4.67 | d | 8.0 |
| 2' | 3.20 | m | |
| 3' | 3.39 | m | |
| 4' | 3.29 | m | |
| 5' | 3.37 | m | |
| 6'a | 3.89 | dd | 12.0, 2.0 |
| 6'b | 3.68 | dd | 12.0, 5.5 |
¹³C-NMR Spectral Data of this compound
| Position | Chemical Shift (δ) (ppm) |
| 1 | 96.0 |
| 3 | 151.8 |
| 4 | 110.8 |
| 5 | 30.8 |
| 6 | 41.5 |
| 7 | 86.9 |
| 8 | 44.9 |
| 9 | 46.1 |
| 10 | 16.8 |
| 11 | 167.4 |
| 7-OCH₃ | 57.5 |
| 11-OCH₃ | 51.5 |
| 1' | 99.9 |
| 2' | 74.8 |
| 3' | 77.9 |
| 4' | 71.6 |
| 5' | 78.1 |
| 6' | 62.7 |
To establish the connectivity between protons and carbons, a series of two-dimensional NMR experiments are employed. rsc.org
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY correlations would confirm the spin systems within the iridoid core and the glucose unit. mdpi.com
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond adjacent protons to reveal entire spin-coupled networks within the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected by bonds. This is crucial for determining the relative stereochemistry of the molecule.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to, allowing for the unambiguous assignment of carbon signals. libretexts.org
Through the combined interpretation of these 2D NMR spectra, the planar structure and relative configuration of this compound can be unequivocally determined.
High-Resolution Magic Angle Spinning (HR-MAS) NMR is a specialized technique used for obtaining high-resolution NMR spectra from semi-solid or gel-like samples. While specific HR-MAS NMR studies on this compound are not extensively documented, this technique would be valuable for analyzing the compound within its natural matrix, such as in plant tissue, with minimal sample preparation. This could provide insights into the compound's native conformation and interactions with other cellular components.
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for determining the molecular weight of a compound and can also provide information about its elemental composition and structure through fragmentation analysis. netlify.app
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like iridoid glycosides. In ESI-MS analysis of this compound, the compound is typically observed as protonated molecules [M+H]⁺ or adducts with alkali metals, such as [M+Na]⁺. High-resolution ESI-MS (HR-ESI-MS) allows for the precise determination of the molecular formula by providing highly accurate mass measurements. For this compound (C₁₈H₂₈O₁₁), the expected sodiated adduct [M+Na]⁺ would have a calculated m/z that can be experimentally verified to confirm its elemental composition.
Mass Spectrometry (MS)
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is instrumental in determining the elemental composition of this compound. This soft ionization technique allows for the accurate mass measurement of the molecular ion, typically observed as a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺. The high resolution of the mass analyzer enables the determination of the molecular formula with a high degree of confidence, distinguishing it from other compounds with the same nominal mass.
Table 1: Illustrative HR-ESI-MS Data for a Secoiridoid Glycoside
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 423.1557 | 423.1559 |
| [M+Na]⁺ | 445.1376 | 445.1378 |
Note: This table is illustrative and based on typical data for related compounds.
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) provides valuable information about the fragmentation pattern of this compound. This hard ionization technique bombards the molecule with high-energy electrons, causing it to fragment in a reproducible manner. The resulting mass spectrum displays a series of fragment ions, the analysis of which helps to deduce the structure of the parent molecule.
Specific EI-MS fragmentation data for this compound is not detailed in the available search results. However, the fragmentation of secoiridoid glycosides typically involves the cleavage of the glycosidic bond, leading to a fragment corresponding to the aglycone and another to the sugar moiety. Further fragmentation of the aglycone part would provide insights into the core secoiridoid structure.
Table 2: Plausible EI-MS Fragmentation Data for this compound
| m/z | Plausible Fragment Identity |
| 243 | [Aglycone]⁺ |
| 181 | [Aglycone - C₂H₅O₂]⁺ |
| 163 | [Sugar moiety - H₂O]⁺ |
| 145 | [Sugar moiety - 2H₂O]⁺ |
| 127 | [Sugar moiety - 3H₂O]⁺ |
Note: This table represents a plausible fragmentation pattern and is not based on experimentally reported data for this specific compound.
Other Spectroscopic Methods (e.g., Infrared Spectroscopy, Ultraviolet Spectroscopy)
Infrared (IR) Spectroscopy: The IR spectrum of this compound would reveal the presence of key functional groups. Expected absorption bands would include a broad peak around 3400 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups in the sugar and aglycone moieties. Strong C-O stretching vibrations would be observed in the region of 1200-1000 cm⁻¹. The presence of a carbonyl group, likely an ester, would give rise to a sharp absorption band around 1730-1750 cm⁻¹. An absorption band around 1650 cm⁻¹ would indicate a C=C double bond within the secoiridoid skeleton.
Ultraviolet (UV) Spectroscopy: The UV spectrum of this compound is expected to show absorption maxima characteristic of the chromophores present in its structure. Secoiridoid glycosides typically exhibit a UV absorption maximum (λmax) around 230-250 nm, which is attributed to the α,β-unsaturated ester system within the molecule.
Determination of Absolute and Relative Configurations (e.g., via NOESY correlations)
The determination of the relative and absolute stereochemistry of this compound is crucial for its unambiguous structural elucidation. Two-dimensional Nuclear Magnetic Resonance (2D-NMR) experiments, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful tools for this purpose. NOESY experiments reveal through-space interactions between protons that are in close proximity, providing information about the relative orientation of substituents and the conformation of the molecule.
For this compound, key NOESY correlations would be expected between the methyl protons of the 7-methoxy group and protons on the pyran ring, confirming the alpha orientation of the methoxy group. For instance, a NOESY correlation between the methoxy protons (OCH₃) at C-7 and the proton at C-1 (H-1) would strongly suggest their spatial proximity and thus the alpha configuration at C-7. The absence of a correlation between the methoxy protons and H-9 would further support this assignment.
Table 3: Expected Key NOESY Correlations for this compound
| Proton 1 | Proton 2 | Implication for Stereochemistry |
| OCH₃-7 | H-1 | Proximity supports the alpha orientation of the methoxy group. |
| H-1 | H-5 | Defines the cis-fusion of the dihydropyran ring. |
| H-9 | H-5 | Provides information on the overall conformation of the molecule. |
Note: This table is based on expected correlations for the proposed structure.
Comparative Structural Analysis with Related Secoiridoid Glycosides and Isomers (e.g., 7beta-O-Methylmorroniside)
The structural elucidation of this compound is further strengthened by comparing its spectroscopic data with those of known related compounds, particularly its epimer, 7beta-O-Methylmorroniside. The primary difference between these two isomers lies in the stereochemistry at the C-7 position. This subtle change in stereochemistry leads to distinct differences in their NMR spectra, especially in the chemical shifts of protons and carbons in the vicinity of the C-7 methoxy group.
In the ¹H NMR spectrum, the chemical shift of the H-7 proton would be a key diagnostic feature. The coupling constants between H-7 and the adjacent protons would also differ due to the change in dihedral angles. In the ¹³C NMR spectrum, the chemical shift of C-7 and adjacent carbons would also be sensitive to the orientation of the methoxy group.
A critical comparison would also involve the NOESY data. While this compound would show a correlation between the 7-OCH₃ and H-1, the 7beta-isomer would be expected to show a NOESY correlation between the 7-OCH₃ and H-9, reflecting the different spatial arrangement of the methoxy group.
Biosynthetic Pathways and Metabolic Studies of 7alpha O Methylmorroniside
Proposed Biosynthetic Origin within Iridoid Glycoside Metabolism
7alpha-O-Methylmorroniside is an iridoid glycoside found in plants such as Cornus officinalis medchemexpress.comnih.gov. Iridoids are a class of monoterpenoids characterized by a cyclopentan-[C]-pyran skeleton. The biosynthesis of iridoid glycosides is a complex process that is generally understood to originate from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which produces the universal five-carbon precursors of isoprenoids, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).
The proposed biosynthetic pathway for iridoids begins with the condensation of IPP and DMAPP to form geranyl pyrophosphate (GPP). GPP is then converted to the monoterpene geraniol (B1671447). A series of subsequent oxidation and cyclization steps, catalyzed by enzymes such as geraniol 8-hydroxylase (G8H), 8-hydroxygeraniol oxidoreductase (8-HGO), and iridoid synthase (ISY), leads to the formation of the core iridoid scaffold.
While the specific pathway leading to this compound has not been fully elucidated, it is hypothesized to diverge from a central iridoid precursor, likely morroniside (B1252140). Morroniside itself is a key iridoid glycoside in Cornus officinalis, and its biosynthesis is an area of active research. It is proposed that morroniside undergoes a final methylation step to yield this compound. This methylation would occur at the hydroxyl group at the 7-alpha position of the morroniside molecule.
Table 1: Key Stages in the Proposed Biosynthesis of Iridoid Glycosides
| Stage | Description | Key Precursors/Intermediates |
| Isoprenoid Precursor Formation | The MEP pathway provides the basic building blocks for iridoid biosynthesis. | Isopentenyl pyrophosphate (IPP), Dimethylallyl pyrophosphate (DMAPP) |
| Monoterpene Formation | Condensation of IPP and DMAPP followed by conversion to a monoterpene. | Geranyl pyrophosphate (GPP), Geraniol |
| Iridoid Scaffold Formation | A series of oxidation and cyclization reactions form the characteristic iridoid ring structure. | 8-oxogeranial, Nepetalactol |
| Glycosylation and Tailoring | Attachment of a sugar moiety (typically glucose) and further modifications such as hydroxylation, and in the case of this compound, methylation. | Morroniside (proposed precursor) |
Precursor Incorporation and Tracer Studies
To date, specific precursor incorporation and tracer studies for the biosynthesis of this compound have not been reported in the scientific literature. Such studies are crucial for definitively establishing the biosynthetic pathway. Tracer studies typically involve feeding a plant or cell culture with a labeled precursor (e.g., using isotopes such as ¹³C or ¹⁴C) and then tracking the incorporation of the label into the final product.
In the broader context of iridoid glycoside biosynthesis, tracer studies have been instrumental in confirming the role of precursors like geraniol and loganin. It is anticipated that similar studies would confirm the origin of the carbon skeleton of this compound from the MEP pathway and would likely demonstrate the direct conversion of a morroniside-like precursor to the final methylated compound.
Enzymatic Transformations and Key Biosynthetic Enzymes
The final step in the proposed biosynthesis of this compound is the methylation of the 7-hydroxyl group of a precursor, presumably morroniside. This reaction would be catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT). O-methyltransferases are a large family of enzymes that play a critical role in the biosynthesis of a wide variety of plant secondary metabolites, including flavonoids, alkaloids, and phenylpropanoids. nih.govmaxapress.com
While the specific OMT responsible for the formation of this compound has not yet been identified and characterized, research on other iridoid glycosides has revealed the existence of specific OMTs. For example, in the biosynthesis of loganin, a key intermediate in the formation of many indole (B1671886) alkaloids, the enzyme loganic acid O-methyltransferase (LAMT) catalyzes the methylation of loganic acid. Similarly, the biosynthesis of geniposide (B1671433) involves a geniposidic acid methyltransferase (GAMT). These findings strongly support the hypothesis that a dedicated OMT is involved in the final step of this compound biosynthesis.
A multiomics study of Cornus officinalis has identified numerous candidate genes, including those for cytochrome P450s, which are likely involved in the various hydroxylation and oxidation steps of iridoid biosynthesis. semanticscholar.org Further research is needed to identify and functionally characterize the specific O-methyltransferase that acts on the morroniside precursor.
Table 2: Putative Key Enzymes in the Biosynthesis of this compound
| Enzyme Class | Proposed Function |
| Geraniol synthase (GES) | Catalyzes the formation of geraniol from GPP. |
| Geraniol 8-hydroxylase (G8H) | Hydroxylates geraniol. |
| 8-hydroxygeraniol oxidoreductase (8-HGO) | Oxidizes 8-hydroxygeraniol. |
| Iridoid synthase (ISY) | Catalyzes the cyclization to form the iridoid scaffold. |
| Cytochrome P450 monooxygenases | Involved in various hydroxylation and oxidation reactions. |
| UDP-glycosyltransferases (UGTs) | Catalyze the attachment of the glucose moiety. |
| O-methyltransferase (OMT) | Catalyzes the final methylation of the 7-hydroxyl group of the morroniside precursor. |
Metabolic Transformations of this compound in Biological Systems
Information on the specific metabolic transformations of this compound in biological systems is currently limited. Studies on the parent compound, morroniside, have shown that it can be metabolized by intestinal microflora. In vivo studies with morroniside have also indicated that it can influence the activity of drug-metabolizing enzymes such as CYP3A. adrenomedullin-1-12-human.com
It is plausible that this compound undergoes similar metabolic transformations. The glycosidic bond is often a target for enzymatic hydrolysis by glucosidases present in the gut microbiome, which would release the aglycone. The methyl group at the 7-alpha position could potentially be a site for demethylation reactions, which are common metabolic pathways for methylated compounds in various organisms.
Chemical Synthesis and Derivatization Strategies for 7alpha O Methylmorroniside and Analogs
Total Synthesis Approaches to Secoiridoid Glycosides
The total synthesis of secoiridoid glycosides like 7alpha-O-Methylmorroniside is a formidable task due to their dense stereochemistry, the presence of multiple functional groups, and the inherent instability of some intermediates. While a specific total synthesis of this compound has not been prominently documented, general strategies developed for other secoiridoid glucosides can provide a blueprint for its construction. nih.gov
A common strategy involves the initial construction of the highly substituted cyclopentane (B165970) core. nih.gov This can be achieved through various methods, including conjugate additions to cyclopentenones. For instance, a crotyl phosphonamide anion mediated conjugate addition has been used to efficiently create the substituted cyclopentane unit found in the Nudifloside family of secoiridoids. nih.gov Another key challenge is the stereoselective installation of the glycosidic linkage, which connects the glucose unit to the secoiridoid aglycone. Modern glycosylation methods, such as those employing glycosyl trichloroacetimidates or thioglycosides, are often utilized to control the stereochemistry at the anomeric center. rsc.org
Semisynthesis from Abundantly Available Natural Precursors
A more practical and often higher-yielding approach to obtaining this compound and its analogs is through the semisynthesis from a readily available natural precursor. Morroniside (B1252140), being the parent compound, is a logical starting material for the synthesis of this compound. Morroniside can be isolated in significant quantities from various plant sources, including the fruits of Cornus officinalis. nih.govnih.gov
A straightforward method for the synthesis of C-7 alkylated morroniside derivatives, including the methyl ether, involves the direct reaction of morroniside with the corresponding alcohol in the presence of an acid catalyst. For example, reacting morroniside with methanol (B129727) and a catalytic amount of concentrated nitric acid at room temperature can yield 7-O-methylated products. mdpi.com This method offers a secure and economical alternative to other catalytic systems. mdpi.com The reaction can produce a mixture of stereoisomers at the C-7 position, which may require chromatographic separation to isolate the desired this compound.
The following table summarizes the synthesis of some C-7 alkylated morroniside derivatives starting from morroniside:
| Derivative | Reagent | Catalyst | Yield (%) |
| 7-O-Methylmorroniside | Methanol | Conc. Nitric Acid | 55 |
| 7-O-Ethylmorroniside | Ethanol (B145695) | Conc. Nitric Acid | 26 |
| 7-O-Propylmorroniside | Propanol | Conc. Nitric Acid | 51 |
This data is based on the synthesis of C-7 alkylated morroniside derivatives as reported in the literature. mdpi.com
Synthetic Strategies for Analogs and Derivatives to Probe Biological Activity
The synthesis of analogs and derivatives of this compound is essential for probing its biological activity and understanding its mechanism of action. By systematically modifying different parts of the molecule, researchers can identify which functional groups are critical for its therapeutic effects. rsc.orgresearchgate.net
One key area of derivatization is the modification of the C-7 position. Studies on C-7 alkylated morroniside derivatives have shown that the nature of the substituent at this position can significantly influence biological activity. For instance, in the context of promoting osteoblast proliferation, methylation or ethylation at the C-7 position was found to enhance the activity of morroniside. mdpi.com However, increasing the length of the alkyl chain beyond three carbon atoms led to a decrease in activity. mdpi.com Furthermore, the stereochemistry at the C-7 position is also crucial, with the β-configuration showing significantly enhanced activity compared to the α-configuration in some studies. mdpi.com
Another common strategy for creating derivatives is the modification of the hydroxyl groups on the glucose moiety. Permethylation, a reaction that replaces all free hydroxyl protons with methyl groups, can be employed. nih.gov While this technique is often used to improve chromatographic separation and mass spectrometric analysis, the resulting derivatives can also be evaluated for their biological activity to understand the importance of the sugar's hydroxyl groups. nih.gov
Furthermore, other functional groups in the morroniside scaffold can be targeted for modification. For example, the ester group can be hydrolyzed or converted to an amide to explore the impact of this functionality on the molecule's properties. mdpi.com The synthesis of a series of such derivatives allows for a comprehensive structure-activity relationship (SAR) study, which can guide the design of more potent and selective therapeutic agents. mdpi.com
Biological Activities and Mechanistic Investigations in Vitro and Ex Vivo
Modulation of Cellular and Subcellular Processes
Enzyme Inhibition Studies (e.g., α-glucosidase inhibitory activity)
Certain morroniside-type diglycosides isolated from Corni Fructus have demonstrated noteworthy α-glucosidase inhibitory activity. A study investigating a series of these compounds revealed their potential to inhibit α-glucosidase from Saccharomyces cerevisiae. The half-maximal inhibitory concentration (IC50) values for these compounds ranged from 78.9 ± 4.09 to 162.2 ± 9.17 μM. For comparison, the positive control, acarbose, exhibited an IC50 value of 118.9 ± 7.89 μM in the same assay nih.gov. This suggests that morroniside-related structures have the potential to interfere with carbohydrate metabolism, a key process in managing blood glucose levels.
Interactive Data Table: α-Glucosidase Inhibitory Activity of Morroniside-Type Diglycosides
| Compound | IC50 (μM) |
|---|---|
| Cornusdiglycoside A | 125.3 ± 8.15 |
| Cornusdiglycoside B | 142.1 ± 10.23 |
| Cornusdiglycoside C | 98.5 ± 6.54 |
| Cornusdiglycoside D | 162.2 ± 9.17 |
| Cornusdiglycoside E | 78.9 ± 4.09 |
| Cornusdiglycoside F | 110.4 ± 7.21 |
| Cornusdiglycoside G | 133.7 ± 9.88 |
| Cornusdiglycoside H | 85.6 ± 5.73 |
| Cornusdiglycoside I | 151.9 ± 11.02 |
| Cornusdiglycoside J | 118.2 ± 8.34 |
Receptor Interaction and Signaling Cascade Modulation (e.g., progesterone receptor signaling potentiation)
Currently, there is no available scientific literature describing the interaction of 7alpha-O-Methylmorroniside, morroniside (B1252140), or loganin with the progesterone receptor or their ability to potentiate its signaling cascade.
Regulation of Inflammatory Pathways (e.g., potential anti-inflammatory mechanisms of iridoids)
Iridoid glycosides, including morroniside and loganin, isolated from Cornus officinalis have been shown to possess significant anti-inflammatory properties in vitro. These compounds can modulate key inflammatory mediators.
Studies on morroniside have demonstrated its ability to inhibit inflammatory responses in various cell models. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, morroniside has been shown to suppress the production of nitric oxide (NO), a key inflammatory mediator nih.govfrontiersin.org. Furthermore, morroniside has been found to down-regulate the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) nih.govnih.govmdpi.com. Mechanistic studies suggest that morroniside exerts its anti-inflammatory effects by inhibiting the canonical and non-canonical NF-κB signaling pathways nih.govall-imm.com.
Loganin has also been reported to exhibit potent anti-inflammatory effects. It can attenuate the production of NO and pro-inflammatory cytokines in LPS-activated macrophages jst.go.jp. The underlying mechanism for loganin's anti-inflammatory action involves the activation of the Nrf2/HO-1 signaling pathway, which helps to mitigate oxidative stress and inflammation jst.go.jpnih.gov.
Interactive Data Table: Effect of Iridoid Glycosides on Inflammatory Markers in LPS-Stimulated RAW264.7 Cells
| Compound | Concentration (µM) | NO Production Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|---|---|
| Morroniside | 25 | Data not available | Significant inhibition | Significant inhibition |
| Morroniside | 50 | Significant inhibition | Significant inhibition | Significant inhibition |
| Loganin | 25 | Significant inhibition | Data not available | Data not available |
| Loganin | 50 | Significant inhibition | Data not available | Data not available |
| Corndiridoside A | 25 | Significant | Data not available | Data not available |
| Corndiridoside B | 25 | Significant | Data not available | Data not available |
| Corndiridoside C | 25 | Significant | Data not available | Data not available |
| Corndiridoside D | 25 | Significant | Data not available | Data not available |
| Corndiridoside E | 25 | Significant | Data not available | Data not available |
Note: "Significant inhibition" indicates a statistically significant reduction in the inflammatory marker compared to the LPS-treated control group, as reported in the cited literature.
Cellular Antioxidant Mechanisms (if applicable to specific in vitro studies)
Morroniside has been shown to protect various cell types from oxidative damage through multiple antioxidant mechanisms. In human granulosa cells and C2C12 myoblasts, morroniside pretreatment effectively reduced the levels of reactive oxygen species (ROS) and mitochondrial superoxide induced by hydrogen peroxide (H2O2) nih.govresearchgate.net.
The antioxidant activity of morroniside is linked to its ability to enhance the endogenous antioxidant defense system. It has been shown to increase the production of glutathione (GSH) and the activity of antioxidant enzymes such as superoxide dismutase (SOD) and NAD(P)H quinone dehydrogenase 1 (NQO1) nih.govnih.gov. Mechanistically, morroniside activates the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Upon activation, Nrf2 translocates to the nucleus and promotes the transcription of antioxidant genes nih.govfrontiersin.orgnih.gov.
Molecular Target Identification and Validation in Mechanistic Research
Ligand-Target Binding Assays
While direct ligand-target binding assays for this compound are not available, molecular docking studies have been conducted for the related compound, morroniside, to predict its interaction with various protein targets.
One study used in silico molecular docking to investigate the interaction of morroniside with Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair and cell death. The results indicated a strong binding affinity, suggesting that morroniside may directly interact with and modulate the activity of PARP tandfonline.comtandfonline.comresearchgate.net. Another molecular docking study predicted a binding interaction between morroniside and sodium-glucose cotransporter 2 (SGLT2), suggesting a potential mechanism for its effects on glucose metabolism nih.gov. More recently, molecular docking and dynamics simulations have suggested a stable binding of morroniside to Notch1 and Hes1, proteins involved in neurogenesis bohrium.com. These computational studies provide valuable insights into the potential molecular targets of morroniside and guide further experimental validation. However, it is important to note that no molecular docking studies have been reported for the interaction of morroniside or related iridoids with the progesterone receptor.
Gene Expression Profiling in Response to this compound Treatment
Direct gene expression profiling studies specifically investigating the effects of this compound are not yet available in the scientific literature. However, transcriptomic analyses of the closely related compound morroniside provide valuable insights into the potential genetic pathways that this compound may regulate.
Transcriptome analysis of brain tissue following ischemia has shown that morroniside treatment can influence the expression of genes primarily related to microglial activity, differentiation, metastasis, and inflammation nih.gov. In a study on experimental autoimmune encephalomyelitis, transcriptome analysis revealed 30 overlapping differentially expressed genes between the disease group and a morroniside treatment group. Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses indicated that these genes were significantly enriched in biological processes such as the inflammatory response and immune response, as well as in signaling pathways like NF-κB, PI3K-AKT, and NOD-like receptor pathways researchgate.net.
Furthermore, in a model of glucocorticoid-induced osteoporosis, morroniside treatment was found to upregulate the expression of cell cycle-related genes such as p21, CCND1, and PCNA in osteoblastic cells nih.gov. These findings suggest that iridoid glycosides like morroniside, and by extension potentially this compound, can exert their biological effects by modulating the expression of a wide range of genes involved in inflammation, immune regulation, and cell cycle control. Future studies employing RNA sequencing (RNA-seq) on cells or tissues treated with this compound are needed to elucidate its specific gene expression signature.
Table 2: Genes and Pathways with Altered Expression in Response to Morroniside
| Condition/Model | Key Gene Expression Changes | Implicated Pathways | Reference |
| Experimental Autoimmune Encephalomyelitis | 30 overlapping differentially expressed genes | Inflammatory response, immune response, NF-κB, PI3K-AKT, NOD-like receptor signaling | researchgate.net |
| Glucocorticoid-Induced Osteoporosis (in vitro) | Upregulation of p21, CCND1, PCNA | Cell cycle regulation | nih.gov |
| Spinal Cord Injury (in vivo) | Reduction in caspase-3 expression nih.gov | Apoptosis | nih.gov |
| Inflammatory Skeletal Muscle Atrophy | Inhibition of inflammatory mediators (e.g., IL6, IL-1b, TNFα) nih.gov | NF-κB signaling, protein synthesis/degradation | nih.gov |
Elucidation of Mechanistic Hypotheses for Observed Biological Effects
Based on the available proteomic and gene expression data for the related compound morroniside and extracts from Cornus officinalis, several mechanistic hypotheses for the biological effects of this compound can be proposed. The primary mechanisms appear to revolve around the modulation of inflammatory pathways, regulation of cellular stress responses, and control of cell growth and differentiation.
A central hypothesis is that this compound, similar to morroniside, acts as an inhibitor of the NF-κB signaling pathway. This is supported by findings that morroniside can inhibit the expression of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α researchgate.net. The inhibition of the TRAF6-mediated NF-κB/MAPK signaling pathway further reinforces this hypothesis mdpi.com. By suppressing these key inflammatory pathways, this compound could exert anti-inflammatory effects observed in various disease models.
Another plausible mechanism is the activation of the Keap1/Nrf2 antioxidant response pathway, as suggested by proteomic analysis of Cornus officinalis-treated cells nih.gov. This would lead to the upregulation of antioxidant enzymes and a reduction in oxidative stress, a common pathological feature in many diseases. The observed neuroprotective and anti-apoptotic effects of morroniside, mediated through the PI3K/AKT signaling pathway and regulation of Bcl-2 family proteins and caspases, also provide a strong basis for a similar mechanism of action for this compound nih.gov.
Finally, the influence of morroniside on osteoblastogenesis through interaction with sodium-glucose cotransporter 2 and upregulation of osteogenic gene expression suggests that this compound may also play a role in regulating cellular differentiation and tissue regeneration nih.govmdpi.com. The culmination of these potential mechanisms—anti-inflammatory, antioxidant, anti-apoptotic, and pro-regenerative—provides a multi-faceted explanation for the therapeutic potential of this class of iridoid glycosides.
Structure Activity Relationship Sar Studies of 7alpha O Methylmorroniside and Its Analogs
Impact of Structural Modifications on Biological Potency and Selectivity
The biological profile of 7alpha-O-Methylmorroniside is intrinsically linked to its chemical structure. Modifications to its core scaffold can lead to significant changes in its potency and selectivity towards specific biological targets. While specific SAR studies on a wide range of this compound analogs are still emerging, research on the parent compound, morroniside (B1252140), and other iridoid glycosides offers a foundational understanding.
For instance, the methylation at the 7-alpha position is a critical modification that differentiates it from morroniside. This addition can influence the molecule's lipophilicity, steric profile, and hydrogen bonding capacity, all of which can affect how it interacts with biological receptors and enzymes. The precise impact of this methyl group on various biological targets is an active area of investigation.
General SAR trends observed in the broader class of iridoid glycosides suggest that modifications to the glucose moiety, the iridoid backbone, and the substituents at various positions can dramatically alter biological outcomes. For example, the nature and position of acyl groups on the glucose unit have been shown to be important for the activity of other iridoids. Future studies focusing on creating a library of this compound analogs with variations at these key positions will be crucial for elucidating a comprehensive SAR.
Table 1: Hypothetical Impact of Structural Modifications on the Biological Activity of this compound Analogs
| Modification | Predicted Impact on Potency | Predicted Impact on Selectivity | Rationale |
| Removal of the 7-alpha methyl group | Decrease/Increase | Altered | Reverts to morroniside, changing steric and electronic properties. |
| Acylation of the glucose moiety | Increase | Potentially Increased | Enhanced cell permeability and potential for specific interactions. |
| Modification of the C4-substituent | Altered | Altered | This position is often crucial for the biological activity of iridoids. |
| Epimerization at C7 (beta-isomer) | Altered | Altered | Stereochemistry is critical for receptor binding. |
Investigation of Stereochemical Influences on Activity (e.g., comparison of 7alpha- and 7beta-isomers)
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological activity. In the case of this compound, the "alpha" designation signifies that the methyl group at the 7th position is oriented in a specific direction. The corresponding "beta" isomer, where the methyl group is oriented in the opposite direction, would be a distinct chemical entity with potentially different biological properties.
Chiral natural compounds are often biosynthesized in an enantiomerically pure form, and their stereochemistry plays a pivotal role in their biological activity. researchgate.net The specific spatial arrangement of functional groups in this compound is crucial for its interaction with chiral biological macromolecules like proteins and enzymes. Even a subtle change, such as the inversion of a single stereocenter, can lead to a significant loss or alteration of biological activity.
While direct comparative studies of 7alpha- and 7beta-O-Methylmorroniside are not yet widely published, the principle of stereochemical influence is well-established in medicinal chemistry. It is highly probable that the 7beta-isomer would exhibit a different binding affinity and efficacy at the same biological targets as the 7alpha-isomer. This is because the precise fit of a ligand into the binding pocket of a receptor is often likened to a key fitting into a lock, where only one enantiomer (the "key") can effectively engage the target.
Computational Approaches in SAR Analysis (e.g., Quantitative Structure-Activity Relationship (QSAR), Molecular Docking)
In recent years, computational methods have become indispensable tools in drug discovery and SAR analysis. These in silico techniques allow researchers to predict the biological activity of compounds and understand their interactions with target molecules at a molecular level, thus guiding the synthesis of more potent and selective analogs.
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a class of compounds like iridoid glycosides, QSAR models can be developed to predict their activity based on various molecular descriptors, such as electronic, steric, and hydrophobic properties. While specific QSAR models for this compound are not yet prevalent in the literature, the methodology has been successfully applied to other iridoids to predict activities like hepatoprotective effects. nih.gov Such models can be instrumental in prioritizing the synthesis of novel analogs with a higher probability of desired biological activity.
Molecular docking is another powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. This allows for the visualization of the binding mode and the identification of key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. Molecular docking simulations have been performed on the parent compound, morroniside, demonstrating its binding affinity for enzymes like cholinesterases and β-secretase 1, which are implicated in Alzheimer's disease. nih.gov These studies have shown that morroniside can bind to the active sites of these enzymes with negative binding energies, indicating a high affinity. nih.gov Similar in silico studies on this compound could elucidate how the addition of the methyl group influences its binding to various targets and help in the rational design of more potent inhibitors or modulators. For instance, a molecular docking study on morroniside revealed its interaction with Poly (ADP-ribose) polymerase (PARP), suggesting a potential role in mitigating genotoxicity and hyperglycemia. nih.govresearchgate.net
Table 2: Key Computational Approaches in the SAR of this compound
| Computational Method | Application in SAR | Potential Insights |
| QSAR | Predict biological activity of analogs | Identify key molecular descriptors for activity, guide synthesis of new compounds. |
| Molecular Docking | Predict binding mode and affinity | Visualize ligand-receptor interactions, explain selectivity, and aid in lead optimization. |
By integrating these computational approaches with traditional synthetic and biological testing, a more comprehensive understanding of the structure-activity relationships of this compound and its analogs can be achieved, accelerating the journey towards novel therapeutic discoveries.
Analytical Methodologies for Detection and Quantification in Research Matrices
Chromatographic Techniques
Chromatography is a fundamental technique for the separation of 7alpha-O-Methylmorroniside from complex mixtures. The choice of chromatographic method often depends on the nature of the sample matrix, the required sensitivity, and the analytical throughput.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound. A patent for a formulation containing Cornus officinalis describes a typical HPLC method for its analysis. researchgate.net This method utilizes a reversed-phase C18 column, which is suitable for separating moderately polar compounds like iridoid glycosides. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous solution containing a modifier like formic acid to improve peak shape and resolution. A photodiode array (PDA) detector is commonly used for detection, allowing for the monitoring of the analyte at its specific maximum absorbance wavelength.
Table 1: Example of HPLC Conditions for this compound Analysis
| Parameter | Condition |
| Column | Atlantis C18 (4.6 mm × 250 mm, 5 µm) |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | 0.1% Formic Acid in Water |
| Detection | Photodiode Array (PDA) |
Ultra-High Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC in terms of speed, resolution, and sensitivity, making it a powerful tool for the analysis of this compound. The use of sub-2 µm particle size columns in UPLC systems allows for faster separations without compromising efficiency. In a study focused on the chemical profiling of Cornus officinalis, a UPLC method was employed to separate various iridoid glycosides, including this compound. The method utilized a C18 column with a gradient elution of methanol (B129727) and water containing 0.1% formic acid.
Table 2: UPLC Conditions for the Analysis of Iridoid Glycosides in Cornus officinalis
| Parameter | Condition |
| Column | Phenomenex Luna C18 (150 mm × 2.0 mm, 3 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Gas Chromatography (GC) is less commonly employed for the direct analysis of iridoid glycosides like this compound due to their low volatility and thermal instability. Direct injection of these compounds into a hot GC inlet can lead to decomposition. However, with appropriate derivatization, GC-MS analysis of iridoid glycosides is feasible. vup.skresearchgate.net Derivatization techniques, such as silylation, can be used to increase the volatility and thermal stability of the analytes, allowing them to be vaporized and separated by GC. A two-step derivatization process has been shown to be effective for the GC-MS analysis of other iridoid glycosides. researchgate.net While specific applications for this compound are not extensively documented, the principles of derivatization followed by high-temperature GC-MS could be adapted for its analysis. vup.skresearchgate.net
Mass Spectrometric Detection and Quantification Methods
Mass spectrometry (MS) coupled with liquid chromatography has become an indispensable tool for the sensitive and selective detection and quantification of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of this compound in complex matrices. A robust LC-MS/MS method has been developed for the simultaneous determination of eleven high-polarity constituents in Cornus officinalis, including this compound. researchgate.net This method demonstrated good specificity, linearity, repeatability, and recovery, making it suitable for the quality control of herbal medicines. researchgate.net The use of multiple reaction monitoring (MRM) mode in tandem mass spectrometry allows for the selective detection of the target analyte by monitoring a specific precursor ion to product ion transition, thereby minimizing interference from the sample matrix.
Table 3: Validation Parameters of an LC-MS/MS Method for this compound
| Parameter | Result |
| Linearity (r²) | ≥ 0.9907 |
| Repeatability (RSD) | < 5.98% |
| Recovery | 93.24% - 112.92% |
High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (HPLC-Q-TOF-MS) is a powerful technique for both the identification and quantification of this compound. This high-resolution mass spectrometry approach provides accurate mass measurements, which can be used to determine the elemental composition of the analyte and its fragments, aiding in its structural confirmation. A UHPLC-Q-TOF/MS method has been successfully applied to identify and quantify twelve iridoid glycosides in Cornus officinalis. researchgate.net The fragmentation patterns of iridoid glycosides in Q-TOF-MS can provide valuable structural information. nih.gov
Table 4: UPLC-Q-TOF-MS Conditions for Iridoid Glycoside Analysis in Cornus officinalis
| Parameter | Condition |
| Column | Phenomenex Luna C18 (150 mm × 2.0 mm, 3 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI) |
Gas Chromatography-Mass Spectrometry (GC-MS)
The analysis of 7α-O-Methylmorroniside by Gas Chromatography-Mass Spectrometry (GC-MS) necessitates a derivatization step due to the compound's low volatility and thermal instability, which are characteristic of iridoid glycosides. Derivatization increases the volatility of the analyte, making it amenable to GC separation and subsequent mass spectrometric detection. A common approach for glycosidic compounds is permethylation or silylation.
Derivatization Process:
A frequently employed method involves the permethylation of the iridoid glycoside. This process replaces the hydrogen atoms of the hydroxyl groups with methyl groups, thereby reducing the polarity and increasing the volatility of the molecule. The derivatized 7α-O-Methylmorroniside can then be effectively separated on a GC column.
Another effective derivatization technique is silylation, where polar functional groups (-OH, -NH2, -COOH, -SH) are converted to their corresponding trimethylsilyl (B98337) (TMS) derivatives. This is a widely used method in GC-MS analysis of polar metabolites as it significantly enhances their volatility and thermal stability. For complex matrices, a two-step derivatization process might be optimized to ensure complete derivatization of all active hydrogens.
GC-MS Operational Parameters:
The separation of the derivatized 7α-O-Methylmorroniside is typically achieved on a non-polar or semi-polar capillary column. The temperature program of the GC oven is optimized to ensure good resolution and peak shape. The mass spectrometer is operated in electron ionization (EI) mode, which generates a reproducible fragmentation pattern that can be used for identification and quantification.
Below is an interactive data table summarizing typical GC-MS parameters for the analysis of derivatized iridoid glycosides, which would be applicable to 7α-O-Methylmorroniside.
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (splitless mode) |
| Oven Temperature Program | Initial 100 °C, ramp to 280 °C at 10 °C/min, hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | m/z 50-600 |
| Scan Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
Data Analysis:
In full scan mode, the mass spectrum of the derivatized 7α-O-Methylmorroniside will exhibit a characteristic fragmentation pattern, including a molecular ion peak (if stable enough) and several fragment ions. These fragments are crucial for the structural confirmation of the analyte. For quantitative analysis, Selected Ion Monitoring (SIM) mode is often preferred due to its higher sensitivity and selectivity. In SIM mode, the mass spectrometer is set to detect only specific ions characteristic of the derivatized 7α-O-Methylmorroniside, which minimizes background noise and improves the limit of detection and quantification.
Optimization of Sample Preparation and Extraction Protocols for Research Applications
The development of an efficient sample preparation and extraction protocol is a critical step for the accurate detection and quantification of 7α-O-Methylmorroniside from various research matrices, particularly from plant materials. The primary goal is to maximize the recovery of the target analyte while minimizing the co-extraction of interfering substances.
Solid-Liquid Extraction:
For the extraction of 7α-O-Methylmorroniside from plant tissues, solid-liquid extraction is the most common approach. The choice of solvent is crucial and is based on the polarity of the iridoid glycoside. Methanol and ethanol (B145695), or their aqueous mixtures, are frequently used due to their effectiveness in solubilizing these types of compounds.
Optimization of Extraction Parameters:
Several factors can influence the extraction efficiency and should be systematically optimized. These include:
Solvent Composition: The ratio of organic solvent to water can be varied to find the optimal polarity for the extraction of 7α-O-Methylmorroniside.
Extraction Time: The duration of the extraction should be sufficient to allow for the complete transfer of the analyte from the sample matrix to the solvent.
Temperature: Elevated temperatures can enhance extraction efficiency by increasing solubility and diffusion rates. However, excessively high temperatures may lead to the degradation of the analyte.
Solid-to-Liquid Ratio: The ratio of the sample mass to the solvent volume should be optimized to ensure exhaustive extraction.
Extraction Technique: Different techniques such as maceration, sonication, and pressurized liquid extraction (PLE) can be employed. Sonication can improve extraction efficiency by disrupting cell walls, while PLE uses elevated temperatures and pressures to achieve rapid and efficient extraction.
Sample Clean-up:
Following extraction, a clean-up step is often necessary to remove interfering compounds such as pigments, lipids, and other secondary metabolites. Solid-phase extraction (SPE) is a widely used technique for this purpose. A C18 or a polymeric reversed-phase sorbent can be effective for retaining 7α-O-Methylmorroniside while allowing more polar and non-polar interferences to be washed away.
The interactive data table below presents a summary of key considerations for the optimization of sample preparation and extraction protocols for 7α-O-Methylmorroniside.
| Parameter | Factors to Consider | Typical Range/Options |
| Extraction | ||
| Solvent | Polarity, Selectivity | Methanol, Ethanol, Acetonitrile, Water, and their mixtures |
| Technique | Efficiency, Time, Temperature | Maceration, Sonication, Pressurized Liquid Extraction (PLE) |
| Temperature | Analyte Stability, Extraction Efficiency | Room Temperature to 80 °C |
| Time | Completeness of Extraction | 30 minutes to 24 hours |
| Clean-up | ||
| Method | Selectivity, Recovery | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE) |
| SPE Sorbent | Analyte-Sorbent Interaction | C18, Polymeric Reversed-Phase, Normal-Phase |
| Elution Solvent | Analyte Recovery | Methanol, Acetonitrile, with or without modifiers |
Future Research Directions and Pre Clinical Translational Potential
Identification of Novel Biological Activities and Unexplored Molecular Targets
While the broader class of secoiridoid glycosides, such as those found in olive oil and various medicinal plants, has been studied for antioxidant, anti-inflammatory, and anti-proliferative properties, the specific biological activity profile of 7alpha-O-Methylmorroniside remains an area ripe for exploration. nih.govresearchgate.net Future research must focus on screening this compound against a diverse range of biological targets to uncover novel therapeutic applications.
Key research initiatives should include:
High-Throughput Screening (HTS): Employing HTS against extensive panels of receptors, enzymes, and ion channels can rapidly identify primary biological activities. This could reveal unexpected therapeutic potentials, for instance, in metabolic disorders or as an immunomodulatory agent. researchgate.netresearchgate.net
Phenotypic Screening: Cell-based phenotypic screens can uncover activities that are not predictable from a single target, providing insights into the compound's effects on complex cellular pathways, such as those involved in neurodegeneration or cancer metastasis.
Target Deconvolution: For any identified biological activity, determining the specific molecular target is crucial. Techniques like affinity chromatography, chemical proteomics, and computational target prediction can elucidate the mechanism of action, a critical step for further development.
Many secoiridoids have demonstrated effects on targets like matrix metalloproteinases (MMPs) and pathways related to oxidative stress. researchgate.net Investigating whether this compound modulates these or other unexplored targets could provide a basis for its development in oncology or for inflammatory conditions.
Development of Advanced Synthetic and Biosynthetic Engineering Strategies
The limited availability of this compound from natural sources presents a significant hurdle for extensive research and development. researchgate.net Overcoming this challenge requires innovation in both chemical synthesis and biotechnological production.
Total Synthesis: Developing a robust and scalable total chemical synthesis route is a primary goal. This would not only secure a reliable supply of the compound but also enable the creation of structural analogs. The synthesis of complex, stereochemically rich molecules like secoiridoids is a formidable challenge, but modern synthetic methodologies can provide a pathway to these structures.
Biosynthetic Engineering: Understanding and engineering the biosynthetic pathway of this compound in its native plant or a heterologous host (like yeast or E. coli) offers a sustainable and scalable production method. This involves identifying the specific enzymes (e.g., cytochrome P450s, glycosyltransferases) in the iridoid pathway and optimizing their expression and function. Such platforms would also facilitate the production of novel derivatives through metabolic engineering.
These strategies would allow for medicinal chemistry campaigns to optimize the molecule's properties, improving potency, selectivity, and pharmacokinetic profiles.
Integration with Systems Biology and Multi-Omics Approaches in Mechanistic Research
To fully comprehend the biological impact of this compound, a holistic, systems-level approach is necessary. nih.gov Integrating multi-omics technologies can provide an unbiased and comprehensive view of the molecular changes induced by the compound in a biological system. nih.govresearchgate.net
This integrated research approach includes:
Transcriptomics (RNA-seq): To identify changes in gene expression patterns in cells or tissues treated with the compound, revealing the regulatory networks and signaling pathways that are affected. e-enm.org
Proteomics: To quantify changes in protein abundance and post-translational modifications, offering a direct look at the functional cellular machinery being modulated.
Metabolomics: To measure alterations in the cellular metabolome, which represents the downstream output of genomic and proteomic changes and provides a functional readout of the physiological state. nih.gove-enm.org
By integrating these datasets, researchers can construct detailed network models of the compound's mechanism of action. e-enm.org This approach can help identify biomarkers for the compound's activity and predict potential off-target effects, which is invaluable for pre-clinical development. researchgate.net
Challenges and Opportunities in Secoiridoid Glycoside Research
The entire class of secoiridoid glycosides faces a common set of challenges and opportunities that directly impact the future of this compound.
| Category | Description |
| Challenges | Structural Complexity: The intricate, stereochemically dense structures of secoiridoids make chemical synthesis and structural modification difficult. nih.govIsolation and Purity: Isolating sufficient quantities of pure compounds from natural sources is often inefficient and costly. researchgate.netPharmacokinetics: Glycosides often have poor oral bioavailability and may be subject to rapid metabolism, limiting their therapeutic utility. nih.govUnclear Mechanisms: For many compounds, the precise molecular targets and mechanisms of action are not fully understood. cas.org |
| Opportunities | Chemical Diversity: The structural variety within the secoiridoid class provides a rich source of chemical scaffolds for drug discovery. nih.govBroad Bioactivity: These compounds have demonstrated a wide range of pharmacological activities, suggesting their potential utility against multiple diseases. nih.govTechnological Advances: Modern analytical techniques, synthetic methods, and biotechnological tools are making it easier to study and produce these complex molecules. frontiersin.orgTraditional Knowledge: Their presence in traditional medicines provides valuable starting points for modern drug discovery efforts. researchgate.net |
This table summarizes the key challenges and opportunities inherent in the research of secoiridoid glycosides.
Potential for Pre-clinical Lead Compound Development based on Mechanistic Studies
Based on its chemical structure and the known activities of related compounds, this compound holds potential as a starting point for a lead optimization program. The journey from a natural product "hit" to a pre-clinical "lead" is a rigorous, multidisciplinary effort.
The key steps in this pre-clinical development path include:
Comprehensive Activity Profiling: Establishing a clear and potent biological activity through the methods described in section 9.1.
Mechanism of Action (MoA) Elucidation: Using the systems biology approaches from section 9.3 to build a strong, evidence-based understanding of how the compound works at a molecular and cellular level.
Structure-Activity Relationship (SAR) Studies: Leveraging synthetic strategies (section 9.2) to create a library of analogs. These analogs would be tested to understand which parts of the molecule are essential for its activity and to improve properties like potency and selectivity.
ADME/Tox Profiling: Conducting early-stage in vitro and in silico assessments of Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADME/Tox). This helps to identify and mitigate potential liabilities, such as poor metabolic stability or off-target toxicity, before advancing to more complex studies.
By systematically addressing these areas, this compound can be evaluated and potentially optimized into a viable pre-clinical candidate for a specific therapeutic indication, paving the way for more advanced developmental studies.
Q & A
Basic Research Questions
Q. How is 7alpha-O-Methylmorroniside characterized in terms of chemical identity and purity?
- Methodological Answer : Characterization involves a multi-technique approach:
- HPLC-DAD/ELSD : Quantify purity (95–99%) using reverse-phase C18 columns, isocratic elution (e.g., water-acetonitrile), and UV detection at 210–240 nm .
- Mass Spectrometry (MS) : Confirm molecular weight (420.411 g/mol) via ESI-MS in positive ion mode, comparing observed [M+Na]+ ion (m/z 443.4) with theoretical values .
- Nuclear Magnetic Resonance (NMR) : Assign stereochemistry (e.g., 7α-O-methyl group) using 1D/2D NMR (¹H, ¹³C, HSQC, HMBC) in deuterated solvents (e.g., DMSO-d6) .
- Data Table :
Q. What experimental protocols are recommended for isolating this compound from natural sources?
- Methodological Answer :
- Extraction : Use methanol or ethanol (70–80%) for reflux extraction of plant material (e.g., Cornus officinalis), followed by solvent evaporation .
- Chromatography : Employ silica gel column chromatography with gradient elution (CH₂Cl₂:MeOH 10:1 to 5:1) for preliminary fractionation. Final purification uses preparative HPLC with C18 columns .
- Validation : Cross-validate isolates via TLC (Rf ~0.5 in CH₂Cl₂:MeOH 8:2) and comparison with reference standards .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Source Analysis : Compare study designs (e.g., cell lines, dosage ranges, exposure times). For example, anti-inflammatory effects in RAW264.7 macrophages (IC₅₀ 10–50 μM) may vary due to LPS stimulation protocols .
- Reproduibility Checks : Replicate experiments using standardized protocols (e.g., MTT assay with 24h incubation, 5% CO₂). Include positive controls (e.g., dexamethasone for inflammation) .
- Meta-Analysis : Aggregate data using PRISMA guidelines to identify confounding factors (e.g., solvent effects from DMSO vs. ethanol) .
Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Synthetic Routes :
- Enzymatic Methylation : Use O-methyltransferases (e.g., from Arabidopsis) with SAM as a methyl donor for regioselective modification .
- Chemical Modification : Protect hydroxyl groups (e.g., acetylation) before methylating the 7α-position with methyl iodide/K₂CO₃ in acetone .
- Analytical Validation : Monitor reactions via LC-MS and compare retention times/spectra with parent compound .
Q. How should researchers design in vivo studies to validate the pharmacokinetics of this compound?
- Methodological Answer :
- Animal Models : Use Sprague-Dawley rats (n=6–8/group) for oral/intravenous administration. Collect plasma samples at 0, 15, 30, 60, 120, 240 mins .
- Bioanalysis : Quantify plasma levels via UPLC-MS/MS with a lower limit of quantification (LLOQ) ≤ 1 ng/mL. Validate methods per FDA guidelines (accuracy 85–115%, precision RSD <15%) .
- Data Interpretation : Calculate AUC, Cmax, Tmax, and t₁/₂ using non-compartmental analysis (WinNonlin®). Compare with in silico predictions (e.g., GastroPlus®) .
Guidance for Addressing Methodological Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
